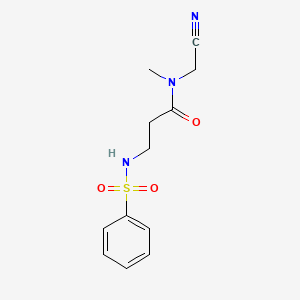

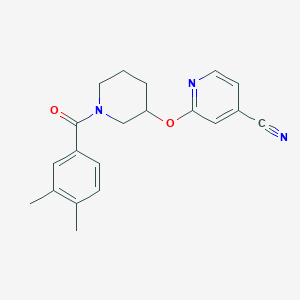

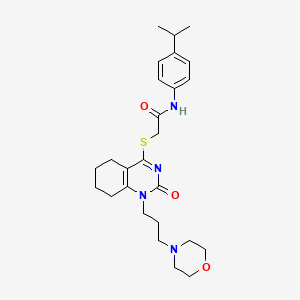

![molecular formula C18H13FN4O2S2 B2516174 N-(4-fluorophenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide CAS No. 941968-90-7](/img/structure/B2516174.png)

N-(4-fluorophenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N-(4-fluorophenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide" is a structurally complex molecule that appears to be related to a class of compounds known for their biological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related thiazole and acetamide derivatives, which are known for their potential pharmacological properties.

Synthesis Analysis

The synthesis of related thiazole and acetamide derivatives is described in the papers. For instance, the synthesis of N-benzyl substituted acetamide derivatives containing thiazole is reported to involve the substitution of the pyridine ring in KX2-391 with a thiazole ring . Similarly, a series of N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides were synthesized and evaluated for their biological activities . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of thiazole and acetamide derivatives is crucial for their biological activity. The papers suggest that the presence of a thiazole ring and specific substituents on the acetamide moiety can significantly influence the biological activity of these compounds . The compound likely possesses a similar structure-activity relationship due to the presence of a thiazole ring and acetamide group.

Chemical Reactions Analysis

The chemical reactions involving thiazole and acetamide derivatives are not explicitly detailed in the provided papers. However, it can be inferred that these compounds could undergo various chemical reactions typical for thiazole and acetamide groups, such as nucleophilic substitution or addition reactions, which could be used to further modify the compound or to elucidate its mechanism of action .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole and acetamide derivatives are influenced by their molecular structure. The papers do not provide specific data on the physical and chemical properties of the compounds studied. However, it is reasonable to assume that the compound would have properties consistent with other similar thiazole and acetamide derivatives, such as solubility in organic solvents, melting points, and stability under various conditions .

Wissenschaftliche Forschungsanwendungen

Synthesis and Anti-inflammatory Activity

Compounds with structural similarities, specifically those incorporating fluorophenyl and thiazole moieties, have been synthesized and evaluated for their anti-inflammatory activities. For instance, derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide were created and showed significant anti-inflammatory activities in assays (K. Sunder & Jayapal Maleraju, 2013).

Anticancer Activity

Several compounds with fluorophenyl groups and complex heterocyclic structures, akin to the compound of interest, have been synthesized and assessed for anticancer properties. For example, fluoro substituted benzo[b]pyran compounds demonstrated anticancer activity against lung cancer cell lines at low concentrations compared to the reference drug 5-fluorodeoxyuridine (A. G. Hammam et al., 2005).

Src Kinase Inhibitory and Anticancer Activities

Thiazolyl N-benzyl-substituted acetamide derivatives, including structures related to the query compound, have been synthesized and evaluated for Src kinase inhibitory and anticancer activities. One such compound, N-benzyl-2-(5-(4-(2-morpholinoethoxy)phenyl)pyridin-2-yl)acetamide, showed promising inhibition of c-Src kinase and anticancer activity against various cell lines (Asal Fallah-Tafti et al., 2011).

Antimicrobial Activities

Novel thiazole derivatives incorporating pyrazole moieties have been synthesized and demonstrated significant antimicrobial activities against a range of bacterial and fungal species. These studies suggest potential applications of similar compounds in addressing microbial infections (G. Saravanan et al., 2010).

Antioxidant Activity

Compounds with amidomethane sulfonyl-linked heterocycles, including thiazoles and imidazoles, have been synthesized and tested for their antioxidant activities, showing potential for therapeutic applications in oxidative stress-related conditions (Bhanu Prakash Talapuru et al., 2014).

Eigenschaften

IUPAC Name |

N-(4-fluorophenyl)-2-(2-methyl-4-oxo-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13FN4O2S2/c1-10-20-16-17(27-10)15(13-3-2-8-26-13)22-23(18(16)25)9-14(24)21-12-6-4-11(19)5-7-12/h2-8H,9H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJNDSMNIYSVARO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NC3=CC=C(C=C3)F)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13FN4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

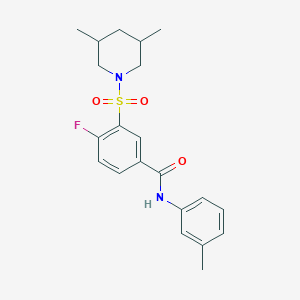

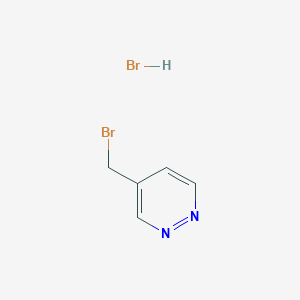

![1-[1-(2-Methylphenyl)pyrazol-3-yl]ethanone](/img/structure/B2516095.png)

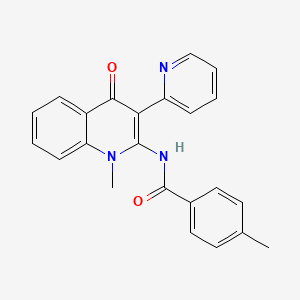

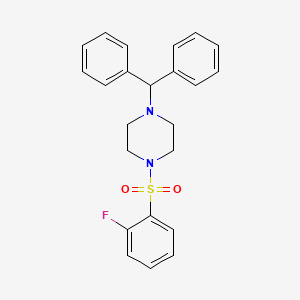

![N-(4-bromophenyl)-2-{[4-(2-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B2516105.png)

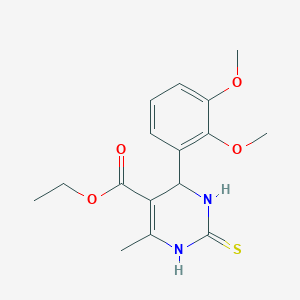

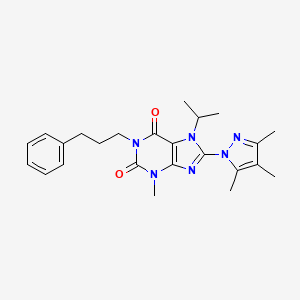

![3-Benzoyl-6-ethoxy-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2516107.png)

![1,3,9-Triazaspiro[4.6]undecan-2-one;dihydrochloride](/img/structure/B2516114.png)